

Methyl 5-amino-2-chlorobenzoate: A Versatile Intermediate for Advanced Synthesis

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Compound of Interest

Compound Name: Methyl 5-amino-2-chlorobenzoate

Cat. No.: B1309103

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Senior Application Scientist's Guide to Synthetic Protocols and Methodologies

Prepared for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth guide to the synthetic utility of **Methyl 5-amino-2-chlorobenzoate**. This guide moves beyond simple procedural lists to offer a causal understanding of experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Core Compound Analysis: Physicochemical Properties and Safety

Methyl 5-amino-2-chlorobenzoate (CAS No: 42122-75-8) is a bifunctional aromatic compound featuring an electron-donating amino group and an electron-withdrawing chloro group, along with a methyl ester. This electronic arrangement makes it a valuable and versatile starting material for the synthesis of a wide array of complex molecules, particularly heterocyclic systems and substituted aromatic compounds.

Table 1: Physicochemical Properties of **Methyl 5-amino-2-chlorobenzoate**

Property	Value	Source
CAS Number	42122-75-8	[1]
Molecular Formula	C ₈ H ₈ ClNO ₂	[1]
Molecular Weight	185.61 g/mol	[2]
Appearance	White to Yellow to Orange powder to lump	[1]
Melting Point	68-70 °C	[1]
Boiling Point	320 °C	[1]
Solubility	Soluble in Methanol	[1]

Safety and Handling: **Methyl 5-amino-2-chlorobenzoate** is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn at all times.[3] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[3] Store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

Application Note I: Amide Bond Formation via Acylation of the Amino Group

The primary amine of **Methyl 5-amino-2-chlorobenzoate** serves as a nucleophilic handle for the construction of amide bonds, a fundamental linkage in a vast number of pharmaceuticals and biologically active molecules.[5] The reaction involves the acylation of the amine with a carboxylic acid, typically activated by a coupling reagent to form a highly reactive intermediate.

Causality in Protocol Design: The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions. Reagents like (1-Cyano-2-ethoxy-2-oxoethylidenaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or uronium/phosphonium salts (e.g., HATU, BOP) are highly effective because they rapidly convert the carboxylic acid into an activated ester.[6] This active species readily reacts with the amine nucleophile. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine

(DIPEA) or 2,6-lutidine, is essential to neutralize the acid formed during the reaction without competing with the primary amine.[6]

Detailed Protocol: Synthesis of Methyl 2-chloro-5-(acylamino)benzoate

Objective: To acylate the 5-amino group of **Methyl 5-amino-2-chlorobenzoate** with a generic carboxylic acid (R-COOH).

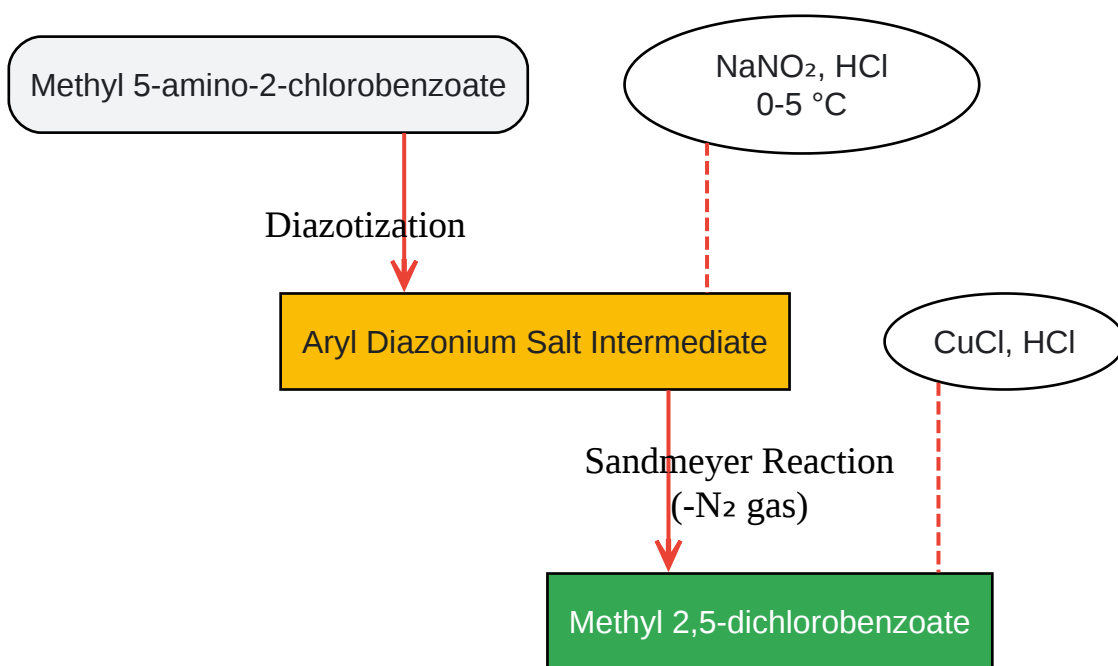
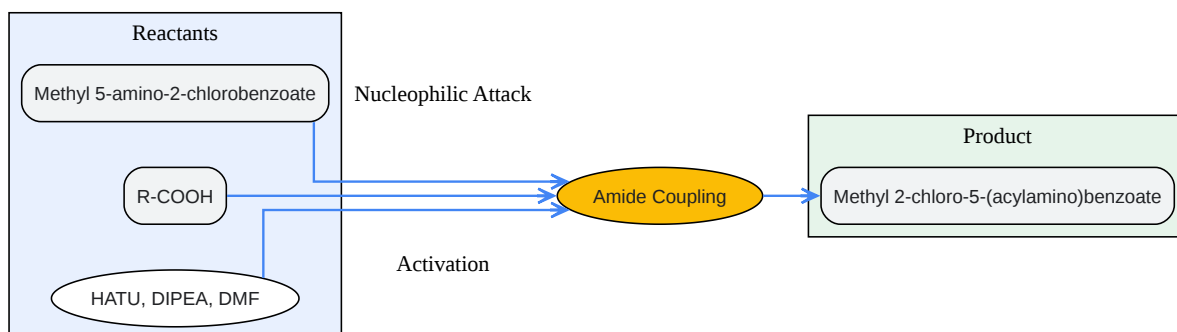
Materials:

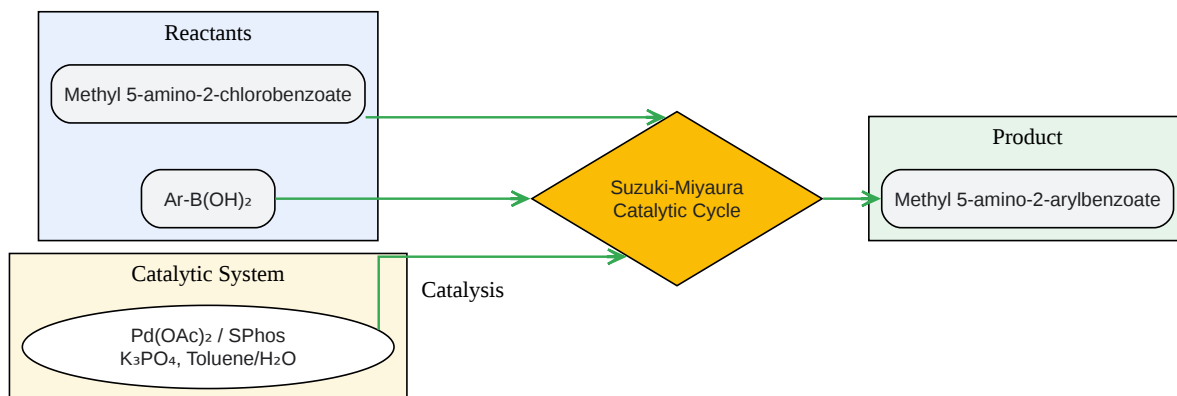
- **Methyl 5-amino-2-chlorobenzoate** (1.0 eq)
- Carboxylic acid (R-COOH) (1.1 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.1 eq) and anhydrous DMF.
- **Activation:** Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

- Nucleophilic Addition: Add **Methyl 5-amino-2-chlorobenzoate** (1.0 eq) to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO_3 (2x), water (1x), and brine (1x).
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.





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